Scientific Field: Organic Chemistry
Application Summary: This compound is used as a catalyst in the coupling of primary and secondary alkyl halides with aryl Grignard reagents. This reaction is important in the synthesis of complex organic molecules.
Methods of Application: While the exact procedures can vary, generally, the alkyl halide and the aryl Grignard reagent are mixed in the presence of the catalyst. The reaction is typically carried out under inert atmosphere and at elevated temperatures.
Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, linking the alkyl group and the aryl group.
Scientific Field: Inorganic Chemistry
Application Summary: “trans-1,2-Bis(diphenylphosphino)ethylene” is used as a ligand in the homogeneous hydrogenation of carbon dioxide mediated by ruthenium. This reaction is part of ongoing research into sustainable chemistry and carbon capture.
Methods of Application: In this application, the compound acts as a ligand, binding to the ruthenium center to form a complex. This complex then facilitates the hydrogenation of carbon dioxide.
Results or Outcomes: The result of this reaction is the conversion of carbon dioxide, a greenhouse gas, into other, potentially useful compounds.
Scientific Field: Organometallic Chemistry
Application Summary: This compound is used as a reactant in the preparation of cyclopalladated derivatives of benzylidene. These derivatives are often used in catalysis and materials science.
Methods of Application: The exact procedures can vary, but generally involve the reaction of the compound with a palladium source and benzylidene.
Results or Outcomes: The outcome of this reaction is the formation of a cyclopalladated derivative of benzylidene.
Scientific Field: Medicinal Chemistry
Application Summary: This compound is used in the preparation of cyclopalladated complexes containing tridentate thiosemicarbazone ligands. These complexes have been studied for their antimalarial properties.
Methods of Application: The exact procedures can vary, but generally involve the reaction of the compound with a palladium source and a tridentate thiosemicarbazone ligand.
Results or Outcomes: The outcome of this reaction is the formation of a cyclopalladated complex containing a tridentate thiosemicarbazone ligand.
Scientific Field: Coordination Chemistry
Application Summary: This compound is used in the preparation of nickel complexes. These complexes are often used in catalysis and materials science.
Methods of Application: The exact procedures can vary, but generally involve the reaction of the compound with a nickel source.
Results or Outcomes: The outcome of this reaction is the formation of a nickel complex.
Methods of Application: While the exact procedures can vary, generally, the reactants are mixed in the presence of the catalyst. The reaction is typically carried out under inert atmosphere and at elevated temperatures.
Results or Outcomes: The outcome of these reactions is the formation of new carbon-carbon bonds, linking the reactants.
Trans-1,2-Bis(diphenylphosphino)ethylene is an organophosphorus compound characterized by its bidentate ligand properties in coordination chemistry. It has the molecular formula and is recognized for its role as a diphosphine ligand. This compound exists in two isomeric forms, with the trans isomer being less studied than its cis counterpart, cis-1,2-bis(diphenylphosphino)ethylene. The compound appears as a white solid with a melting point ranging from 126 to 130 °C .
This reaction highlights the compound's ability to coordinate with various metals and participate in catalytic processes .
The synthesis of trans-1,2-bis(diphenylphosphino)ethylene typically involves the following methods:
These methods highlight the versatility of trans-1,2-bis(diphenylphosphino)ethylene in synthetic organic chemistry .
Trans-1,2-bis(diphenylphosphino)ethylene finds applications primarily in:
Interaction studies involving trans-1,2-bis(diphenylphosphino)ethylene focus on its behavior as a ligand in metal complexes. These studies often examine:
Such studies are crucial for optimizing catalytic processes where this compound is employed .
Trans-1,2-bis(diphenylphosphino)ethylene shares similarities with several other compounds in the diphosphine category. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Uses |
---|---|---|
Cis-1,2-Bis(diphenylphosphino)ethylene | Bidentate Ligand | More widely studied for metal coordination |
1,2-Bis(diphenylphosphino)benzene | Bidentate Ligand | Used in similar catalytic applications |
Triphenylphosphine | Monodentate Ligand | Commonly used but less versatile than diphosphines |
Bis(benzyldiphenylphosphine) | Bidentate Ligand | Used in specific catalytic reactions |
Trans-1,2-bis(diphenylphosphino)ethylene is unique due to its specific geometric configuration (trans), which influences its reactivity and stability compared to other similar compounds . Its applications in catalysis and coordination chemistry make it a valuable compound for further research and industrial use.
trans-1,2-Bis(diphenylphosphino)ethylene (C$${26}$$H$${22}$$P$$_2$$) is a bidentate diphosphine ligand characterized by a rigid ethylene backbone with two diphenylphosphine groups in a trans configuration. Its IUPAC name is [(E)-2-diphenylphosphanylethenyl]-diphenylphosphane. The compound is often abbreviated as trans-dppv (diphosphine with a vinyl backbone). The trans stereochemistry arises from the antiperiplanar arrangement of the phosphorus atoms relative to the central C=C bond, as shown in the molecular structure:
$$
\text{(C}6\text{H}5\text{)}2\text{P}–\text{CH}=\text{CH}–\text{P}(\text{C}6\text{H}5\text{)}2
$$
Key structural parameters include:
The synthesis of trans-1,2-bis(diphenylphosphino)ethylene was first reported in the late 20th century as part of efforts to develop rigid diphosphine ligands for transition-metal catalysis. Its preparation typically involves the reaction of trans-dichloroethylene with lithium diphenylphosphide:
$$
2 \, \text{LiPPh}2 + \text{C}2\text{H}2\text{Cl}2 \, (\text{trans}) \rightarrow \text{C}2\text{H}2(\text{PPh}2)2 \, (\text{trans}) + 2 \, \text{LiCl}
$$
The ligand gained prominence due to its ability to form stable metal complexes with defined geometries, particularly in reactions requiring stereochemical control.
The cis isomer (cis-dppv) and trans isomer exhibit distinct steric and electronic profiles:
Property | trans-dppv | cis-dppv |
---|---|---|
Bite angle | 85–90° | 70–75° |
Rigidity | Higher (fixed trans configuration) | Lower (cis allows slight torsion) |
Coordination mode | Prefers linear geometries | Favors bent geometries |
The trans isomer’s larger bite angle enhances its suitability for forming five-membered chelate rings with transition metals like nickel and palladium.
trans-dppv is often compared to other diphosphines, such as 1,2-bis(diphenylphosphino)ethane (dppe) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP):
The rigidity of trans-dppv’s ethylene backbone reduces conformational flexibility, leading to more predictable coordination behavior compared to dppe. Its electron-donating capacity (Tolman electronic parameter: 2,040 cm$$^{-1}$$) is intermediate between dppe (2,055 cm$$^{-1}$$) and BINAP (2,025 cm$$^{-1}$$).
Property | Value | Source |
---|---|---|
Molecular weight | 396.41 g/mol | |
Melting point | 126–130°C | |
Solubility | Soluble in THF, toluene, CH$$2$$Cl$$2$$ | |
Crystal system | Monoclinic |
Method | Yield | Conditions | Reference |
---|---|---|---|
LiPPh$$2$$ + trans-C$$2$$H$$2$$Cl$$2$$ | 75% | −78°C, THF | |
Radical difunctionalization of ethylene | 68% | Ir(ppy)$$_3$$, blue LEDs |
trans-1,2-Bis(diphenylphosphino)ethylene exhibits a distinctive molecular architecture characterized by its rigid ethylene backbone with trans-oriented diphenylphosphino substituents [1]. The compound possesses the molecular formula C₂₆H₂₂P₂ with a molecular weight of 396.40 g/mol [1] [2]. The linear formula is represented as (C₆H₅)₂PCH=CHP(C₆H₅)₂, emphasizing the trans configuration of the phosphine groups across the central ethylene bridge [1].
The crystallographic investigations reveal that the compound adopts specific conformational arrangements when coordinated to metal centers [3] [4]. In dirhenium complexes, the diphosphine ligand demonstrates remarkable structural flexibility, with the phosphorus-carbon-carbon-phosphorus torsional angles showing significant deviations from the ideal 180°, with variations up to 18° observed in crystalline structures [4]. The phosphorus-carbon-carbon bond angles range from 122.4° to 128.9°, substantially differing from the theoretical 120° expected for sp² hybridization [4].
The molecular geometry exhibits conformational adaptability, particularly evident in metal coordination environments where the angle between phosphorus lone pairs adjusts to accommodate varying metal-metal distances ranging from 5.6 to 6.4 Å [4]. This structural flexibility primarily manifests through twisting of the ethylene carbon-carbon double bond and enlargement of the phosphorus-carbon-carbon angles within the phosphine backbone [4].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₆H₂₂P₂ | [1] |
Molecular Weight | 396.40 g/mol | [1] [2] |
Ethylene C=C Bond Length | 1.31 Å (in complexes) | [4] |
P-C=C Angle Range | 122.4° - 128.9° | [4] |
Maximum Torsional Deviation | 18° from planarity | [4] |
trans-1,2-Bis(diphenylphosphino)ethylene demonstrates consistent melting point characteristics across multiple commercial sources [1] [2] [5] [6]. The compound exhibits a melting point range of 123-130°C, with most suppliers reporting values between 126-130°C [1] [2] [5]. The Tokyo Chemical Industry specifications indicate a melting point of 123.0 to 127.0°C, while Sigma-Aldrich reports 126-130°C [2] [6].
The compound displays air sensitivity, requiring storage under inert atmospheric conditions [7]. Chemical stability analysis indicates that the material remains stable when stored under nitrogen atmosphere containing less than 5 parts per million each of moisture and oxygen [7]. The compound may undergo alteration when exposed to light, necessitating storage in cool, dark environments [8].
Thermal decomposition studies suggest that under normal storage conditions, the compound does not exhibit hazardous decomposition [7]. However, upon thermal breakdown, the material may produce carbon monoxide, carbon dioxide, and phosphorus oxides [8]. The predicted boiling point, calculated through computational methods, is reported as 546.8°C at 760 mmHg pressure [5] [9].
Thermal Property | Value | Source |
---|---|---|
Melting Point | 126-130°C | [1] [2] [5] |
Alternative Range | 123.0-127.0°C | [6] |
Predicted Boiling Point | 546.8°C at 760 mmHg | [5] [9] |
Storage Temperature | <15°C recommended | [10] [11] |
The solubility characteristics of trans-1,2-Bis(diphenylphosphino)ethylene reflect its organophosphorus nature and aromatic substituents [12] [13]. The compound demonstrates insolubility in water, consistent with its hydrophobic phenyl groups and phosphine functionalities [12]. This aqueous insolubility aligns with the general behavior of tertiary phosphines bearing bulky aromatic substituents [13].
Organic solvent compatibility studies indicate that the compound exhibits solubility in non-polar and moderately polar organic solvents [14]. The related ethane analog, 1,2-bis(diphenylphosphino)ethane, shows solubility in toluene, suggesting similar behavior for the ethylene derivative [14]. The LogP value of 5.72340 indicates high lipophilicity and preference for organic phases over aqueous environments [9].
The polar surface area calculation yields 27.18 Ų, reflecting the contribution of the phosphine functionalities to the overall molecular polarity [9]. This relatively low polar surface area supports the observed poor water solubility and enhanced organic solvent compatibility [9].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of trans-1,2-Bis(diphenylphosphino)ethylene [15] [16]. The compound exhibits characteristic phosphorus-31 nuclear magnetic resonance signals that confirm the trans configuration and structural integrity [15] [17]. Comparative studies with the cis isomer demonstrate distinct spectroscopic differences, with the trans isomer showing different chemical shift patterns [16] [17].
Proton nuclear magnetic resonance analysis reveals the vinyl proton resonances characteristic of the ethylene bridge, appearing as a distinctive multiplet pattern due to phosphorus-proton coupling [15]. The aromatic region displays the expected phenyl group signals, with integration ratios consistent with the molecular formula [15].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework, with characteristic signals for the ethylene carbon atoms and the aromatic carbon environments [15]. The spectroscopic data consistently support the trans stereochemistry across the ethylene bridge [15].
Infrared spectroscopy analysis identifies characteristic phosphine stretching frequencies and aromatic carbon-hydrogen vibrations [18]. The spectrum exhibits bands consistent with diphenylphosphine functionalities and aromatic substitution patterns [18]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 396, corresponding to the expected molecular weight [15].
Spectroscopic Technique | Key Characteristics | Reference |
---|---|---|
³¹P Nuclear Magnetic Resonance | Trans-specific chemical shifts | [15] [16] |
¹H Nuclear Magnetic Resonance | Vinyl proton coupling patterns | [15] |
¹³C Nuclear Magnetic Resonance | Ethylene and aromatic carbons | [15] |
Mass Spectrometry | Molecular ion at m/z 396 | [15] |
Infrared Spectroscopy | Phosphine and aromatic bands | [18] |
The electronic characteristics of trans-1,2-Bis(diphenylphosphino)ethylene stem from its phosphine donor atoms and extended aromatic system [19] [20]. The compound functions as a bidentate chelating ligand through its two phosphorus lone pairs, which serve as electron-donating sites for coordination to metal centers [19]. The electronic properties are significantly influenced by the trans geometry, which affects the spatial arrangement of the phosphorus lone pairs [19].
The phosphine centers exhibit strong sigma-donating capabilities while maintaining limited pi-accepting properties compared to other phosphorus ligands [19]. This electronic character makes the compound particularly suitable for stabilizing electron-rich metal centers and low oxidation state complexes [19]. The phenyl substituents provide additional electronic stabilization through their aromatic pi-systems [19].
Extended Hückel calculations on related systems indicate that the electronic distribution within diphosphine complexes is sensitive to the bite angle geometry [19]. The trans configuration influences the orbital interactions and electron density distribution around coordinated metal centers [19]. These electronic effects contribute to the compound's effectiveness as a ligand in various catalytic applications [19].
The SMILES representation c1ccc(cc1)P(\C=C\P(c2ccccc2)c3ccccc3)c4ccccc4 encodes the electronic connectivity and stereochemistry [2]. The InChI key NCKJIJSEWKIXAT-QURGRASLSA-N provides a unique identifier reflecting the specific electronic and structural arrangement [1] [2].
The bite angle represents a critical structural parameter for trans-1,2-Bis(diphenylphosphino)ethylene, defined as the phosphorus-metal-phosphorus angle when the ligand chelates to a metal center [19] [20] [21]. Unlike flexible diphosphine ligands, this compound exhibits a relatively rigid backbone that constrains the achievable bite angles [22].
Computational studies using molecular mechanics calculations indicate that diphosphine ligands exhibit natural bite angles determined by backbone constraints rather than metal valence requirements [19] [21]. For trans-1,2-Bis(diphenylphosphino)ethylene, the rigid ethylene bridge restricts conformational flexibility compared to more flexible alkyl-bridged analogs [19].
Crystallographic analysis of metal complexes reveals that the compound can adopt bite angles suitable for various coordination geometries through backbone distortion [4]. The ligand demonstrates adaptability by adjusting the phosphorus lone pair orientation primarily through ethylene carbon-carbon bond twisting and phosphorus-carbon-carbon angle modification [4]. This flexibility allows accommodation of metal-metal distances ranging from 5.6 to 6.4 Å in binuclear complexes [4].
The bite angle directly influences catalytic selectivity and activity in metal-catalyzed transformations [19] [21] [23]. Theoretical calculations suggest that optimal bite angles vary depending on the specific catalytic reaction and metal center involved [21] [23]. The trans geometry provides distinct advantages in certain catalytic systems where specific phosphorus-metal-phosphorus angles are required for optimal substrate binding and product formation [19].
Comparative studies with other diphosphine ligands demonstrate that bite angle flexibility affects coordination polymer formation versus discrete complex stability [22]. The relatively rigid nature of trans-1,2-Bis(diphenylphosphino)ethylene can favor ring-opening polymerization processes in coordination chemistry applications [22].
Bite Angle Parameter | Characteristic | Reference |
---|---|---|
Backbone Rigidity | Limited flexibility | [19] [22] |
Accommodation Range | 5.6-6.4 Å metal distances | [4] |
Adjustment Mechanism | C=C bond twisting | [4] |
Angular Deviation | Up to 18° from planarity | [4] |
Catalytic Influence | Selectivity and activity effects | [21] [23] |
The most widely employed method for synthesizing trans-1,2-bis(diphenylphosphino)ethylene involves the nucleophilic substitution reaction between lithium diphenylphosphide and trans-1,2-dichloroethylene [1] [2] [3]. This stereospecific reaction proceeds according to the following stoichiometry:
2 LiPPh₂ + ClCH=CHCl (trans) → Ph₂PCH=CHPPh₂ (trans) + 2 LiCl
The reaction mechanism involves successive nucleophilic attacks by the lithium diphenylphosphide anion on the carbon atoms of the dichloroethylene substrate [1] [2]. The stereochemistry of the starting dichloroethylene is preserved during the reaction, ensuring that trans-dichloroethylene yields exclusively the trans-isomer of the bis(diphenylphosphino)ethylene product [3].
Reaction Conditions and Optimization
The synthesis requires stringent anhydrous and inert atmospheric conditions to prevent oxidation of the phosphide reagent [4] [5]. Anhydrous tetrahydrofuran or diethyl ether serves as the optimal solvent system, providing adequate solvation of the lithium diphenylphosphide while maintaining the nucleophilicity of the phosphide anion [4]. The reaction temperature is typically maintained at 0°C to room temperature, with some procedures employing gentle heating to enhance reaction rates [5].
Lithium diphenylphosphide is commonly prepared in situ from diphenylphosphine and an alkyllithium reagent such as n-butyllithium [5] [7]. The diphenylphosphide solution, typically 0.5 M in tetrahydrofuran, exhibits characteristic pink coloration and must be handled under rigorously anhydrous conditions [4].
Recent developments in stereoselective synthesis have focused on radical-mediated approaches that provide enhanced control over stereochemical outcomes [8] [9]. The radical difunctionalization of ethylene using phosphine-centered radicals represents a significant advancement in the field [10] [11]. This method employs tetraphenyldiphosphine monoxide as a radical precursor, with V-40 serving as the radical initiator [8].
The radical approach demonstrates excellent regio- and stereoselectivity, predominantly forming trans-isomers of 1-diphenylphosphinyl-2-diphenylphosphinoethylene derivatives [8] [9]. The reaction conditions involve controlled heating in the presence of the radical initiator, with reaction temperatures optimized to ensure selective trans-product formation while minimizing side reactions [8].
Advanced Stereoselective Methods
Computational analysis using the artificial force induced reaction method has guided the development of novel synthetic protocols [10] [11]. These theory-driven approaches enable the preparation of both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues through controlled radical difunctionalization processes [10]. The methodology demonstrates broad substrate scope, accommodating various terminal alkynes and providing access to structurally diverse phosphine ligands [8].
Recrystallization Methods
The purification of trans-1,2-bis(diphenylphosphino)ethylene typically employs recrystallization as the primary technique [12] [13]. The compound exhibits favorable crystallization properties, forming well-defined crystals suitable for both purification and analytical characterization [14]. Hot ethanol serves as an effective recrystallization solvent, providing high recovery yields while effectively removing impurities .
The recrystallization process involves dissolving the crude product in a minimum volume of hot solvent, followed by controlled cooling to promote crystal formation [12] [14]. Slow cooling techniques, such as placing the crystallization vessel in an insulated container or controlled-temperature environment, enhance crystal quality and reduce the formation of multiple crystalline forms [14].
Chromatographic Purification
Column chromatography using silica gel provides an alternative purification method, particularly useful for removing phosphine oxide impurities that may form through air oxidation [15] [16]. The chromatographic separation typically employs hexane-dichloromethane gradient elution systems, with the phosphine ligand eluting separately from oxidized byproducts [15].
Flash chromatography techniques have proven effective for large-scale purifications, with gradient elution from hexanes to hexanes-dichloromethane mixtures providing optimal separation efficiency [15]. The purified material often requires subsequent precipitation from hot isopropanol under inert atmosphere to achieve pharmaceutical-grade purity [15].
Precipitation and Crystallization Techniques
Precipitation methods involve the controlled addition of non-solvents to concentrated solutions of the phosphine ligand [14]. The technique of vapor diffusion, where the dissolved compound in a good solvent is exposed to vapors of a poor solvent, provides high-quality crystals suitable for X-ray crystallographic analysis [14].
Alternative crystallization approaches include solvent layering techniques, where solutions of the compound in different solvents are carefully layered to promote slow crystal growth at the solvent interface [14]. These methods are particularly valuable when preparing samples for single-crystal X-ray diffraction studies [17] [18].
Nuclear Magnetic Resonance Spectroscopy
¹H Nuclear Magnetic Resonance spectroscopy provides fundamental structural confirmation of trans-1,2-bis(diphenylphosphino)ethylene [19] [20]. The aromatic protons typically appear in the 7.1-8.0 ppm region, with characteristic coupling patterns arising from phosphorus-proton interactions [21]. The vinyl protons exhibit distinctive chemical shifts and coupling constants that confirm the trans-geometry of the ethylene bridge [19].
³¹P Nuclear Magnetic Resonance spectroscopy serves as the most diagnostic technique for phosphine characterization [22] [20] [23]. Free trans-1,2-bis(diphenylphosphino)ethylene typically exhibits a single ³¹P resonance around -15 ppm, while coordination to metal centers causes significant downfield shifts to the 15-25 ppm region [20] [23]. The ³¹P chemical shift provides valuable information regarding the coordination environment and oxidation state of associated metal centers [20].
The coupling constants between phosphorus nuclei (JPP) offer additional structural information, particularly useful for distinguishing between different coordination modes and metal oxidation states [20]. Virtual coupling patterns observed in ¹H Nuclear Magnetic Resonance spectra provide evidence for the symmetrical bidentate coordination behavior of the ligand [19].
Infrared and Raman Spectroscopy
Infrared spectroscopy reveals characteristic vibrational modes associated with phosphorus-phenyl bonds, carbon-carbon double bond stretching, and aromatic carbon-hydrogen stretching vibrations [24] [25] [26]. The phosphorus-phenyl stretching modes typically appear in the 1400-1500 cm⁻¹ region, while the ethylene carbon-carbon double bond stretch occurs around 1600 cm⁻¹ [25].
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes [25]. The combination of infrared and Raman techniques enables complete vibrational assignment and confirmation of molecular symmetry [24] [25].
Mass Spectrometric Analysis
Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [27]. The molecular ion peak appears at m/z 396, corresponding to the molecular formula C₂₆H₂₂P₂ [27]. Collision-induced dissociation experiments reveal characteristic fragmentation pathways involving sequential loss of phenyl groups and formation of phosphine-specific product ions [27].
Tandem mass spectrometry experiments demonstrate the stability of the ethylene bridge under typical ionization conditions, with fragmentation primarily occurring at phosphorus-phenyl bonds [27]. The fragmentation patterns provide valuable structural information and enable differentiation from closely related phosphine ligands [27].
X-ray Crystallographic Studies
Single-crystal X-ray diffraction provides definitive structural confirmation of the trans-geometry and detailed molecular parameters [17] [18] [28]. The phosphorus-phosphorus distance across the ethylene bridge typically measures approximately 3.2 Å in metal complexes, confirming the extended conformation of the ligand [17].
Crystallographic studies reveal important conformational preferences and packing arrangements that influence the physical properties of the compound [24]. The trans-configuration is confirmed by the crystallographic symmetry, with the molecule often exhibiting inversion center symmetry in the crystal lattice [17].
Melting Point and Thermal Analysis
Melting point determination serves as a routine purity assessment method, with literature values ranging from 123°C to 130°C depending on the specific preparation method and purity level [29] [30] [31] [32]. Differential scanning calorimetry provides more detailed thermal behavior analysis, revealing phase transitions and thermal stability characteristics [29].
The melting point range serves as a quality control parameter, with pure samples typically exhibiting sharp melting points within the 126-130°C range [29] [32]. Broader melting point ranges often indicate the presence of impurities or mixed crystalline forms [24].
Elemental Analysis
Elemental analysis provides quantitative confirmation of the molecular composition, with theoretical values of 78.77% carbon, 5.59% hydrogen, and 15.64% phosphorus [30]. High-purity samples typically achieve analytical values within ±0.4% of theoretical compositions .
Irritant